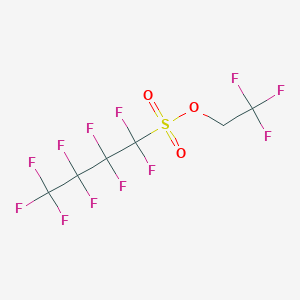

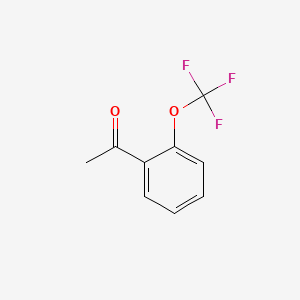

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, is a derivative of the pyridazinone class, which is known for its diverse biological activities. Pyridazinones have been studied extensively due to their pharmacological properties, including platelet aggregation inhibition, hypotensive effects, and potential anticancer activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the formation of the core pyridazinone ring followed by various substitutions at specific positions on the ring to achieve desired biological effects. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives has been reported to yield compounds with significant antiaggregation and hypotensive activities . Similarly, the synthesis of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives has been explored for their anticancer, antiangiogenic, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial for their biological activity. For example, the crystal structure of 4,5-dichloropyridazin-3-(2H)-one has been characterized using NMR spectroscopy and crystallographic techniques, providing insights into the compound's geometry and electronic properties . The molecular geometry and vibrational frequencies have been calculated using Density Functional Theory (DFT), showing good agreement with experimental data .

Chemical Reactions Analysis

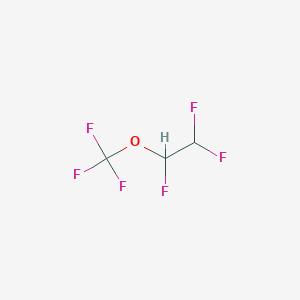

Pyridazinone derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The reactivity of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones with Vilsmeier reagent has been studied, leading to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives . Additionally, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles has been used to synthesize polyfunctional systems through sequential nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For instance, the presence of chloro and amino groups can affect the compound's polarity and reactivity, as seen in the chromatographic separation and determination of various pyridazinone isomers . The crystal structure analysis provides further details on the compound's density and geometric parameters, which are essential for understanding its interactions in biological systems .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

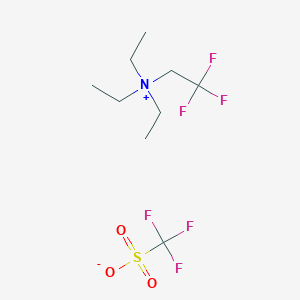

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one serves as a versatile scaffold in organic synthesis, enabling the creation of various polysubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology allows access to a wide range of polyfunctional systems potentially useful in drug discovery. Specifically, the compound undergoes reactions with nitrogen nucleophiles, leading to a mix of aminated products, which can then be further modified to create diverse chemical structures (Pattison et al., 2009).

Anticancer Research

Pyridazinone derivatives synthesized from 4,5-dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one have been evaluated for anticancer activities. Specifically, certain derivatives have shown potential anti-oxidant activity, which is crucial for developing therapeutic agents against cancer. Molecular docking studies further support these findings, suggesting that these compounds can effectively interact with biological targets relevant to cancer (Mehvish & Kumar, 2022).

Advanced Material Applications

The compound's derivatives have applications beyond pharmaceuticals, including the improvement of base oil properties. Specifically, pyridazinone derivatives have demonstrated effectiveness as antioxidants in base oil, showcasing their potential for industrial applications in improving the longevity and performance of lubricants (Nessim, 2017).

Photophysical Studies

Research into the photophysical properties of pyridazin-3(2H)-one derivatives has revealed insights into their ground and excited state dipole moments. Such studies are fundamental for understanding the interaction of these compounds with light, which has implications for designing optical materials and understanding their behavior in biological systems (Desai et al., 2016).

Safety And Hazards

The safety information available indicates that 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken when handling this compound, including wearing protective gloves and eye/face protection .

Propiedades

IUPAC Name |

4,5-dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-6(2-4-7)11(14,15)16/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRADYWRQUBOIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378855 |

Source

|

| Record name | 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | |

CAS RN |

62436-07-1 |

Source

|

| Record name | 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.